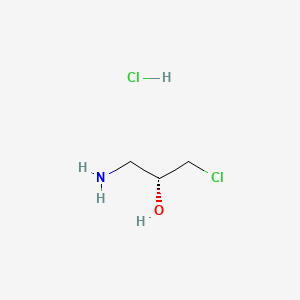

(R)-1-Amino-3-chloropropan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-1-amino-3-chloropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPJBHYNOFIAPJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CCl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34839-14-0 | |

| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-chloro-2-propanol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-amino-3-chloropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3598U24Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin), it is associated with male chemosterilant activity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis.[2] Its structure, containing amino, hydroxyl, and chloro functional groups, allows for a variety of chemical transformations. The hydrochloride salt form enhances its stability and handling properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉Cl₂NO | [2] |

| Molecular Weight | 146.02 g/mol | [2] |

| CAS Number | 34839-14-0 | [2] |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [2] |

| Melting Point | >131°C (decomposition) | |

| Boiling Point | 240.2°C at 760 mmHg (estimated) | |

| Solubility | Soluble in DMSO | [2] |

| Appearance | White solid | |

| InChI Key | ZCPJBHYNOFIAPJ-DFWYDOINSA-N | [2] |

Synthesis of this compound

The primary synthetic route to enantiomerically pure this compound involves the use of a chiral precursor, most commonly (R)-epichlorohydrin. The synthesis generally proceeds via the ring-opening of the epoxide by a nitrogen source, followed by the formation of the hydrochloride salt.

General Experimental Protocol: Aminolysis of (R)-Epichlorohydrin

This protocol describes a general method for the synthesis of this compound from (R)-epichlorohydrin. The choice of amine and reaction conditions can be optimized for yield and purity.

Materials:

-

(R)-Epichlorohydrin

-

Amine (e.g., ammonia, benzylamine)

-

Solvent (e.g., ethanol, methanol, acetonitrile)

-

Hydrochloric acid (concentrated or in a suitable solvent)

Procedure:

-

Epoxide Ring Opening: (R)-Epichlorohydrin is dissolved in a suitable solvent. An excess of the chosen amine is added to the solution. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques such as TLC or HPLC. The use of a catalyst, such as a Lewis acid, may enhance the reaction rate and regioselectivity.

-

Deprotection (if necessary): If a protected amine like benzylamine is used, the protecting group is cleaved. This is typically achieved by catalytic hydrogenation or by treatment with a strong acid.

-

Salt Formation: The resulting amino alcohol is treated with hydrochloric acid to form the hydrochloride salt. This is often done by adding a solution of HCl in a solvent like ethanol or by bubbling HCl gas through the reaction mixture.

-

Isolation and Purification: The this compound precipitates from the solution and can be collected by filtration. The crude product may be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Biological Activity and Mechanism of Action

The biological significance of this compound is primarily linked to its relationship with α-chlorohydrin, a known male chemosterilant.[1] The antifertility effects of α-chlorohydrin are dose-dependent and species-specific.[3][4]

Mechanism of Male Chemosterilization by α-Chlorohydrin

The mechanism of action of α-chlorohydrin is believed to involve its metabolic conversion to an active intermediate that disrupts sperm metabolism. Low doses of α-chlorohydrin are thought to specifically target mature sperm in the epididymis, rendering them incapable of fertilization without affecting libido or sperm morphology.[3]

The proposed mechanism involves the inhibition of key enzymes in the glycolytic pathway of sperm, such as glyceraldehyde-3-phosphate dehydrogenase.[5] This inhibition leads to a depletion of ATP, which is essential for sperm motility and, consequently, fertilization.[5]

High doses of α-chlorohydrin can lead to the formation of spermatoceles (lesions in the epididymis), which can cause irreversible sterility in some rodent species.[3][6]

Applications in Drug Development and Research

The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceutical compounds. While its (S)-enantiomer is a well-known precursor to the antibiotic linezolid, the (R)-enantiomer holds potential for the development of other therapeutic agents.[1]

Its applications in research include:

-

Chiral Synthesis: Serving as a starting material for the synthesis of complex chiral molecules.

-

Structure-Activity Relationship (SAR) Studies: Investigating the impact of stereochemistry on the biological activity of novel compounds.

-

Development of Novel Antifertility Agents: Exploring its potential and the mechanism of its derivatives as male contraceptives.

Spectral Data

Conclusion

This compound is a chiral compound with significant potential in synthetic chemistry and drug discovery. Its connection to the male chemosterilant α-chlorohydrin provides a compelling area for further research into novel contraceptive agents. The synthetic accessibility from (R)-epichlorohydrin allows for its use as a versatile building block in the creation of new, enantiomerically pure molecules with potential therapeutic applications. Further investigation into its specific biological mechanisms and the acquisition of comprehensive analytical data will be crucial for fully realizing its potential in the fields of medicinal chemistry and pharmacology.

References

- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 2. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 3. connectsci.au [connectsci.au]

- 4. Antifertility actions of alpha-chlorohydrin in the male - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of α-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by α-chlorohydrin and location of block in glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of alpha-chlorhydrin on the testes and caput epididymidis of rat, gerbil (Meriones hurrianae), bat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical and chemical synthesis.[1] Its stereospecific structure makes it a valuable building block in the creation of complex molecules, notably as an intermediate in the synthesis of various pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, presenting key data in a structured format and outlining generalized experimental protocols for their determination.

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| CAS Number | 34839-14-0 |

| Molecular Formula | C₃H₉Cl₂NO |

| Molecular Weight | 146.01 g/mol [1][3], 146.02 g/mol [1] |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride[1] |

| Melting Point | >131°C (with decomposition)[1][4][5] |

| Boiling Point | 240.2°C at 760 mmHg (estimated)[1][4] |

| Solubility | Soluble in DMSO[1] |

| Appearance | White solid[4] |

| InChI | InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1[1] |

| SMILES | C(C(CCl)O)N.Cl[1] |

Experimental Protocols

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a compound like this compound, which decomposes at its melting point, a capillary melting point apparatus is commonly used.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or decomposes) are recorded. For this compound, the temperature of decomposition is the key observation.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis and biological assays.

Methodology:

-

A small, accurately weighed amount of this compound is placed in a vial.

-

A known volume of the solvent (e.g., DMSO, water, ethanol) is added incrementally.

-

The mixture is agitated (e.g., using a vortex mixer or sonicator) at a controlled temperature.

-

The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative analysis, techniques like HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure and purity of a chemical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H (hydroxyl), N-H (amine), and C-Cl (chloro) bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a framework for the laboratory-based characterization of this and similar compounds. The chiral nature of this molecule underscores its importance in stereoselective synthesis, making a thorough understanding of its physical characteristics paramount for its effective application in drug discovery and development.

References

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 3. 34839-14-0|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation involved in the structure elucidation of (R)-1-Amino-3-chloropropan-2-ol hydrochloride. This chiral molecule is a valuable building block in pharmaceutical synthesis, and a thorough understanding of its structure is paramount for its application in drug development and manufacturing.

Introduction

This compound is a chiral amino alcohol with the chemical formula C₃H₉Cl₂NO.[1][2] Its structure features a three-carbon backbone substituted with an amino group at position 1, a hydroxyl group at the chiral center (position 2), and a chlorine atom at position 3.[3] The compound is typically supplied as a hydrochloride salt to improve its stability and handling. The molecular weight of this salt is approximately 146.02 g/mol .[2][3] The (R)-enantiomer, specifically, is a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin) and is noted for its role as a male chemosterilant, while its (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Linezolid.[4] Given the stereospecificity of biological systems, unambiguous confirmation of the structure and stereochemistry is critical.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment, proximity to other protons, and the number of protons of each type. The spectrum of this compound is characterized by distinct signals for the protons on the propane backbone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.3 | Broad Singlet | 3H | - | -NH₃⁺ |

| ~5.5 | Broad Singlet | 1H | - | -OH |

| ~4.1 | Multiplet | 1H | - | H-2 |

| ~3.7 | Doublet of Doublets | 1H | J = 11.5, 4.5 Hz | H-3a |

| ~3.6 | Doublet of Doublets | 1H | J = 11.5, 6.0 Hz | H-3b |

| ~3.1 | Doublet of Doublets | 1H | J = 13.0, 4.0 Hz | H-1a |

| ~2.9 | Doublet of Doublets | 1H | J = 13.0, 8.5 Hz | H-1b |

Note: The chemical shifts of the amine (-NH₃⁺) and hydroxyl (-OH) protons are highly dependent on solvent and concentration and will exchange with D₂O.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of chemically distinct carbon atoms in the molecule and provides information about their electronic environment. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three carbon atoms of the propanol backbone.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~69 | C-2 (-CHOH) |

| ~48 | C-3 (-CH₂Cl) |

| ~45 | C-1 (-CH₂NH₃⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| ~1450 | Medium | C-H bend |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and aiding in the determination of the molecular structure. For the hydrochloride salt, techniques like electrospray ionization (ESI) would typically show the protonated molecule of the free base.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 110.03 | [M+H]⁺ of the free base (C₃H₈ClNO), corresponding to the molecular ion. |

| 92.02 | [M+H - H₂O]⁺, loss of water from the molecular ion. |

| 74.00 | [M+H - HCl]⁺, loss of hydrogen chloride from the molecular ion. |

| 61.02 | [CH₂Cl]⁺ fragment. |

| 30.03 | [CH₂NH₂]⁺ fragment. |

Structure Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied using a clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.

-

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer scans a range of m/z values (e.g., 50-300 amu) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used to confirm the elemental composition.

References

- 1. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 [sigmaaldrich.com]

- 2. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 4. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

In-Depth Technical Guide: (R)-1-Amino-3-chloropropan-2-ol Hydrochloride

CAS Number: 34839-14-0

This technical guide provides a comprehensive overview of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, a pivotal chiral building block in modern pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis methodologies, analytical characterization, and its significant role as a key intermediate, particularly in the production of oxazolidinone antibiotics like Linezolid.

Chemical and Physical Properties

This compound is a chiral amino alcohol derivative.[1] Its structure, containing a hydroxyl group, an amino group, and a chlorine atom, imparts unique chemical properties crucial for its application in stereoselective synthesis.[1] The hydrochloride salt form enhances its stability and handling characteristics.

| Property | Value | Source |

| CAS Number | 34839-14-0 | [1] |

| Molecular Formula | C₃H₉Cl₂NO | [1][2] |

| Molecular Weight | 146.01 g/mol | [1][2] |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |

| Synonyms | (+)-1-Amino-3-chloro-2-propanol hydrochloride | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at 0-4 °C for short term or -20 °C for long term | [1] |

Synthesis of this compound

The primary and most efficient method for the stereoselective synthesis of this compound involves the ring-opening of (R)-epichlorohydrin. This method capitalizes on the chirality of the starting material to produce the desired enantiomer.[1][3]

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

(R)-Epichlorohydrin

-

Benzylamine

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Water

Procedure:

-

Ring-Opening Reaction: In a reaction vessel, dissolve (R)-epichlorohydrin in ethanol. To this solution, add benzylamine. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Deprotection and Salt Formation: Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture. The mixture is then heated to reflux. This step serves to remove the benzyl protecting group and form the hydrochloride salt of the product.

-

Work-up and Isolation: After the reflux period, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer, containing the desired product, is separated.

-

Purification: The aqueous solution can be further purified by crystallization to yield this compound as a solid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Method | Purpose | Key Observations/Parameters |

| ¹H NMR | Structural elucidation and confirmation | Provides information on the chemical environment of the hydrogen atoms. |

| ¹³C NMR | Structural elucidation and confirmation | Determines the number and types of carbon atoms in the molecule. |

| HPLC | Purity assessment and enantiomeric excess determination | Chiral HPLC methods are employed to separate and quantify the (R) and (S) enantiomers. |

| LC-MS | Molecular weight confirmation and impurity profiling | Confirms the mass of the compound and helps in identifying any byproducts. |

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

Mobile Phase:

-

A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio will depend on the specific chiral column used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

-

Injection: Inject a small volume of the sample solution onto the HPLC system.

-

Chromatography: Elute the sample through the chiral column at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: The retention times of the (R) and (S) enantiomers will be different. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: Synthesis of Linezolid

This compound is a critical intermediate in the synthesis of Linezolid, the first clinically approved oxazolidinone antibiotic. The chirality of this intermediate is essential for the therapeutic efficacy of the final drug product.

Experimental Workflow: Linezolid Synthesis

The synthesis of Linezolid from this compound involves a multi-step process. The following diagram illustrates a general synthetic workflow.

Caption: Synthetic pathway of Linezolid from (R)-epichlorohydrin.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its stereospecific synthesis from (R)-epichlorohydrin and subsequent conversion to high-value active pharmaceutical ingredients like Linezolid underscore the significance of chiral chemistry in modern drug development. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and scientists working in this field.

References

(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Whitepaper on its Role as a Key Synthetic Intermediate and the Mechanism of Action of its Pharmaceutical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] While this compound itself does not possess a defined mechanism of action in a therapeutic context, its importance lies in its role as a key intermediate for producing drugs with significant clinical applications, most notably beta-adrenergic receptor antagonists (beta-blockers).[2] This technical guide elucidates the synthetic utility of this compound and provides an in-depth analysis of the mechanism of action of its prominent derivative, (S)-propranolol, a non-selective beta-blocker. The paper includes quantitative data on drug-receptor interactions, detailed experimental protocols for characterizing such interactions, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction: The Role of this compound in Pharmaceutical Synthesis

This compound is a chiral molecule valued for its specific stereochemistry, which is essential for the synthesis of enantiomerically pure pharmaceuticals.[1] Its chemical structure, featuring an amine, a hydroxyl group, and a chlorine atom, makes it a versatile precursor for creating more complex molecules.[1] It is a key intermediate in the synthesis of oxazolidinone antibiotics, such as linezolid, and is also instrumental in the preparation of beta-blockers.[2][3] The focus of this whitepaper will be on its application in the synthesis of beta-blockers and the mechanism of action of these important cardiovascular drugs.

Synthetic Utility in the Production of Beta-Blockers

The primary utility of this compound in the synthesis of beta-blockers is to introduce the chiral aminopropanol side chain, which is characteristic of this class of drugs. The synthesis typically involves the reaction of a substituted phenol with an epoxide derived from (R)-1-Amino-3-chloropropan-2-ol, followed by the introduction of an appropriate amine side chain.[2] This process allows for the stereospecific synthesis of the desired (S)-enantiomer of the beta-blocker, which is often the more pharmacologically active form. For instance, the S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[4]

Caption: Synthetic pathway from (R)-1-Amino-3-chloropropan-2-ol to a generic (S)-beta-blocker.

Mechanism of Action of Beta-Adrenergic Antagonists (e.g., Propranolol)

Beta-blockers, such as propranolol, are competitive antagonists that block the receptor sites for the endogenous catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline) on beta-adrenergic receptors.[5] This inhibition of the normal sympathetic actions mediated by these receptors forms the basis of their therapeutic effects.[6]

Target Receptors and Downstream Signaling

There are three main types of beta-adrenergic receptors: β1, β2, and β3.[5]

-

β1-receptors are predominantly located in the heart and kidneys.[5]

-

β2-receptors are found mainly in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle.[5]

-

β3-receptors are located in fat cells and are involved in lipolysis.[5]

Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 receptors.[7] Stimulation of these receptors by catecholamines normally activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[8] Increased cAMP levels activate Protein Kinase A (PKA), leading to various physiological responses. By blocking the binding of catecholamines, propranolol prevents this signaling cascade.[7]

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of (S)-propranolol.

Physiological Effects

The blockade of beta-adrenergic receptors by propranolol leads to several key physiological effects:

-

Cardiovascular: By blocking β1 receptors in the heart, propranolol reduces heart rate, myocardial contractility, and blood pressure.[6][9] This decreases the oxygen demand of the heart, which is beneficial in conditions like angina and following a myocardial infarction.[5][6]

-

Renal: Inhibition of β1 receptors in the kidneys reduces the release of renin, which contributes to the antihypertensive effect.[9]

-

Bronchial: Blockade of β2 receptors in the lungs can lead to bronchoconstriction, which is why non-selective beta-blockers are used with caution in patients with asthma.

-

Metabolic: β2 receptor blockade can inhibit glycogenolysis in the liver and skeletal muscle.[5]

Quantitative Data: Receptor Binding Affinities

The affinity of a beta-blocker for its target receptors is a key determinant of its potency. This is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The following table summarizes the binding affinities of (S)-propranolol for human beta-adrenergic receptors.

| Receptor Subtype | Ligand | Parameter | Value (nM) | -log(Value) (pKd/pKi) | Reference |

| Human β1 | (S)-Propranolol | Kd | 6.92 | 8.16 | [10] |

| Human β2 | (S)-Propranolol | Kd | 0.83 | 9.08 | [10] |

| Human β3 | (S)-Propranolol | Kd | 117.49 | 6.93 | [10] |

Note: A lower Kd/Ki value and a higher pKd/pKi value indicate a higher binding affinity.

Experimental Protocols

The characterization of the interaction between a beta-blocker and its receptors relies on specific experimental assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is the gold standard for quantifying receptor density and the binding affinity of a ligand.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., propranolol) for a specific beta-adrenergic receptor subtype.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.[13]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[13]

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a method like the BCA assay.[14]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-propranolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound.[11][14]

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled antagonist.[11]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

-

Filtration and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[13]

-

Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the levels of the second messenger cAMP.[15]

Objective: To determine the potency of a beta-blocker in antagonizing agonist-induced cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Assay Procedure:

-

Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

-

Add varying concentrations of the antagonist (beta-blocker) to the wells and incubate for a short period (e.g., 15-30 minutes).[18]

-

Stimulate the cells by adding a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol or epinephrine).[19]

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for cAMP production.[17]

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.[18]

-

Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP tracer and a specific antibody.[15]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent immunoassay.

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Conclusion

This compound is a fundamentally important molecule in pharmaceutical chemistry, not for its own biological activity, but as a stereospecific building block for potent drugs. Its application in the synthesis of beta-blockers like (S)-propranolol has had a profound impact on the management of cardiovascular diseases. The mechanism of action of these derivatives, centered on the competitive antagonism of beta-adrenergic receptors, effectively modulates the sympathetic nervous system's influence on the heart and other tissues. The quantitative characterization of these drugs through binding and functional assays remains a cornerstone of their development and clinical use. A thorough understanding of both the synthetic role of intermediates like this compound and the detailed mechanism of action of the final active pharmaceutical ingredients is crucial for the continued innovation in drug discovery and development.

References

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beta blocker - Wikipedia [en.wikipedia.org]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. Propranolol - Wikipedia [en.wikipedia.org]

- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 9. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bmglabtech.com [bmglabtech.com]

(R)-1-Amino-3-chloropropan-2-ol hydrochloride literature review

An In-depth Technical Guide to (R)-1-Amino-3-chloropropan-2-ol Hydrochloride for Researchers and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol that serves as a critical building block in modern asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of its chemical properties, synthesis, and, most notably, its application in the development of cardiovascular drugs, using the synthesis of the beta-blocker Levobetaxolol as a prime example. Detailed experimental methodologies, quantitative data, and pathway visualizations are provided to support researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is the salt form of the free base, (R)-1-Amino-3-chloropropan-2-ol. The hydrochloride form enhances stability and solubility, making it suitable for various synthetic applications. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |

| CAS Number | 34839-14-0 | [2] |

| Molecular Formula | C₃H₉Cl₂NO | [1][3] |

| Molecular Weight | 146.01 g/mol | [1] |

| InChI Key | ZCPJBHYNOFIAPJ-DFWYDOINSA-N | [1] |

| Canonical SMILES | C(C(CCl)O)N.Cl | [4] |

| Physical Form | Solid | |

| Purity | Typically >95-97% | [5] |

Synthesis and Manufacturing

The primary route for synthesizing enantiomerically pure (R)-1-Amino-3-chloropropan-2-ol involves the use of a chiral precursor, most commonly (R)-epichlorohydrin.[1] The synthesis leverages the stereospecific ring-opening of the epoxide by a nitrogen source.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chiral amino alcohol from a chiral epoxide, which is the foundational strategy for producing compounds like (R)-1-Amino-3-chloropropan-2-ol.

Application in Drug Development: A Case Study of Levobetaxolol

The chirality of (R)-1-Amino-3-chloropropan-2-ol is paramount in its applications. While its enantiomer, the (S)-form, is a key intermediate for the antibiotic Linezolid, the (R)-enantiomer is crucial for synthesizing Levobetaxolol.[6][7][8] Levobetaxolol is the pure (S)-enantiomer of betaxolol, a selective beta-1 (β1) adrenergic receptor antagonist used to lower intraocular pressure in patients with glaucoma or ocular hypertension.[9][10] The synthesis utilizes the (R)-chiral center of an epoxide precursor to establish the correct (S)-stereochemistry in the final drug product.

Levobetaxolol Synthesis Workflow

The following diagram outlines the key transformations in a patented method for synthesizing Levobetaxolol, highlighting the role of the (R)-epoxypropane intermediate.

Experimental Protocol: Synthesis of Levobetaxolol Intermediate

The following protocol is adapted from patent literature describing the synthesis of a key intermediate for Levobetaxolol, demonstrating the practical application of the (R)-epoxypropane structure.[8][11]

Objective: To synthesize a (2S)-3-(4-substituted-phenoxy)-1,2-epoxypropane intermediate via etherification of a phenol with (R)-epichlorohydrin.

Materials:

-

Compound 1 (p-hydroxyphenylethanol derivative): 0.1 mol

-

(R)-epichlorohydrin: 11.3 g

-

20% Sodium Hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (Phase-transfer catalyst): 3 g

-

Water: 120 ml

-

TLC developing solvent: Ethyl acetate: Methanol (2:1)

Procedure:

-

Dissolve 40 g of Compound 1 in 120 ml of water containing 20% NaOH solution in a reaction vessel. Maintain the temperature at 5-15 °C.[8]

-

To the cooled solution, add 11.3 g of (R)-epichlorohydrin and 3 g of benzyltriethylammonium chloride.[8]

-

Stir the reaction mixture at 5-15 °C for approximately 35 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:methanol (2:1) solvent system.[8]

-

Upon completion, filter the reaction mixture.

-

The filtrate is concentrated by evaporation under reduced pressure (5-20 mmHg) at a temperature of 30-35 °C to remove the solvent, yielding the crude epoxypropane intermediate.[8]

-

This intermediate is then carried forward to the amination step with isopropylamine to yield Levobetaxolol.

Mechanism of Action of the Resulting Drug: β-Adrenergic Blockade

This compound is an intermediate and does not have a direct pharmacological effect. However, the API it helps produce, Levobetaxolol, is a potent β1-adrenergic receptor antagonist.[9] β-receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines (e.g., epinephrine, norepinephrine), activate a downstream signaling cascade. In the heart, β1-receptor stimulation increases heart rate, contractility, and conduction velocity.[12][13]

Beta-blockers like Levobetaxolol competitively inhibit this binding, thus reducing sympathetic tone on the heart and other tissues.[12] This action is the basis for their use in treating cardiovascular conditions and, in the case of Levobetaxolol, for reducing the production of aqueous humor in the eye to treat glaucoma.[9]

β1-Adrenergic Signaling Pathway and Inhibition

The diagram below illustrates the β1-adrenergic signaling cascade and the point of inhibition by a beta-blocker like Levobetaxolol.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for stereospecific synthesis in the pharmaceutical industry. Its utility is clearly demonstrated in the production of Levobetaxolol, where the defined (R)-stereocenter of the intermediate is essential for creating the therapeutically active (S)-enantiomer of the final drug. An understanding of its properties, synthesis, and strategic application allows researchers and drug development professionals to effectively leverage this and similar chiral building blocks to create safer and more effective medicines.

References

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. 34839-14-0|this compound|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. WO2011032476A1 - Method for preparing levo-betaxolol hydrochloride - Google Patents [patents.google.com]

- 9. Levobetaxolol | C18H29NO3 | CID 60657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]

- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 13. Beta blocker - Wikipedia [en.wikipedia.org]

(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-3-chloropropan-2-ol hydrochloride, a chiral amino alcohol, has emerged as a significant building block in modern organic synthesis, particularly within the pharmaceutical industry. While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its importance has grown organically, driven by the exploration of related compounds and the increasing demand for enantiomerically pure intermediates in drug development. This technical guide provides an in-depth exploration of the historical context, key synthetic milestones, and detailed experimental protocols related to this compound.

Historical Context: From Chemosterilants to Chiral Synthons

The history of this compound is intrinsically linked to the study of its parent compound, 3-chloro-1,2-propanediol (also known as α-chlorohydrin). In the mid-20th century, α-chlorohydrin garnered significant attention as a potential male chemosterilant.[1][2] Early research into its biological activity inadvertently laid the groundwork for the synthesis and investigation of its derivatives, including the amino-substituted analogs.

The advent of asymmetric synthesis and the growing understanding of the differential biological activities of enantiomers shifted the focus towards the preparation of stereochemically pure compounds.[3] This led to the development of methods for synthesizing specific enantiomers of 3-chloro-1,2-propanediol and its derivatives. The (R)-enantiomer of 1-Amino-3-chloropropan-2-ol, in particular, became a valuable chiral synthon, a building block used to introduce a specific stereocenter into a target molecule.

A pivotal moment in the history of this compound's enantiomeric counterpart, the (S)-enantiomer, was its identification as a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid.[4][5] This discovery spurred extensive research into efficient and scalable stereoselective syntheses of 1-amino-3-chloropropan-2-ol enantiomers, further solidifying the importance of the (R)-enantiomer as a valuable chiral building block for various pharmaceutical applications.

Key Synthetic Developments

The synthesis of this compound has evolved, with several key strategies emerging over time. The primary approaches involve the use of chiral starting materials to ensure the desired stereochemistry in the final product.

Synthesis from (R)-Epichlorohydrin

One of the most common and direct routes to this compound utilizes (R)-epichlorohydrin as the chiral starting material. The core of this method is the regioselective ring-opening of the epoxide by an amine source.

Experimental Protocol: Aminolysis of (R)-Epichlorohydrin

A typical laboratory-scale synthesis involves the following steps:

-

Reaction Setup: (R)-epichlorohydrin is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Amination: An excess of aqueous ammonia is added to the solution. The reaction mixture is stirred at a controlled temperature, often at or below room temperature, for several hours to facilitate the nucleophilic attack of ammonia on the terminal carbon of the epoxide.

-

Work-up: After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure.

-

Salt Formation: The resulting crude (R)-1-Amino-3-chloropropan-2-ol is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.

-

Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield this compound.

Note: Variations of this protocol exist, including the use of protected ammonia equivalents and different solvent systems to optimize yield and purity.

Synthesis from D-Serine

An alternative stereospecific route to the enantiomerically related (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a precursor that can be reduced to the target amino alcohol, starts from the naturally occurring amino acid, D-serine. This method leverages the inherent chirality of the starting material.

Experimental Protocol: Conversion of D-Serine to (R)-methyl 2-amino-3-chloropropanoate hydrochloride

A patented method outlines the following procedure:[6]

-

Esterification: D-serine is dissolved in methanol, and thionyl chloride is added dropwise. The mixture is refluxed to facilitate the formation of D-serine methyl ester hydrochloride. The product is isolated after concentration and precipitation.

-

Chlorination: The D-serine methyl ester hydrochloride is then reacted with thionyl chloride in a solvent such as dichloroethane. This step replaces the hydroxyl group with a chlorine atom with inversion of configuration at the chiral center, yielding the crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like methanol.

Further reduction of the ester group would yield (R)-1-Amino-3-chloropropan-2-ol.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound and its precursors. Please note that yields and conditions can vary significantly based on the specific reagents, scale, and purification methods employed.

| Starting Material | Key Reagents | Solvent(s) | Typical Temperature | Typical Yield | Reference |

| (R)-Epichlorohydrin | Aqueous Ammonia | Ethanol/Isopropanol | Room Temperature | Moderate to Good | General Knowledge |

| D-Serine | 1. Methanol, Thionyl Chloride2. Thionyl Chloride | 1. Methanol2. Dichloroethane | 1. Reflux2. 40-50 °C | High | [6] |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described.

Caption: Synthesis of this compound from (R)-Epichlorohydrin.

Caption: Synthetic pathway from D-Serine to (R)-1-Amino-3-chloropropan-2-ol.

Conclusion

The story of this compound is not one of a singular discovery but rather of a gradual recognition of its utility, driven by advancements in organic synthesis and the ever-present need for enantiomerically pure building blocks in the pharmaceutical industry. Its history is a testament to the interconnectedness of chemical research, where investigations into the biological activity of one compound can pave the way for the development of crucial synthetic intermediates for entirely different therapeutic areas. As drug development continues to demand more complex and stereochemically defined molecules, the importance of versatile chiral synthons like this compound is only set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]

- 3. P1. The Origins of Chirality: From Light to Life – Chiralpedia [chiralpedia.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. EP0457559A2 - Chiral synthesis of 1-aryl-3-aminopropan-1-ols - Google Patents [patents.google.com]

(R)-1-Amino-3-chloropropan-2-ol Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a versatile chiral building block of significant interest to the pharmaceutical industry. Its trifunctional nature, comprising an amino group, a hydroxyl group, and a chlorine atom, all arranged around a stereogenic center, makes it a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 1-amino-3-chloropropan-2-ol. The presence of the chiral center at the C2 position dictates its three-dimensional structure, which is crucial for its interaction with biological targets.[1][2]

| Property | Value | Reference |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | [1] |

| CAS Number | 34839-14-0 | [1] |

| Molecular Formula | C₃H₉Cl₂NO | [1] |

| Molecular Weight | 146.01 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | >131°C (decomposes) | [3] |

| Solubility | Soluble in DMSO, slightly soluble in water. | [1] |

| Optical Rotation | The (R)-enantiomer is expected to be dextrorotatory. | [1] |

Synthesis of this compound

The primary route for the enantioselective synthesis of this compound is through the ring-opening of (R)-epichlorohydrin. This method preserves the stereochemistry of the starting material, leading to the desired enantiomerically pure product.

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

This protocol is based on the general principles of epoxide ring-opening with an amine source.

Materials:

-

(R)-Epichlorohydrin

-

Aqueous Ammonia (e.g., 25-30% solution)

-

Isopropanol

-

Hydrochloric acid (concentrated or in a solvent like isopropanol)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-epichlorohydrin in isopropanol.

-

Amination: Cool the solution in an ice bath and slowly add an excess of aqueous ammonia. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, remove the excess ammonia and isopropanol under reduced pressure.

-

Salt Formation: Dissolve the crude (R)-1-amino-3-chloropropan-2-ol in a suitable solvent (e.g., isopropanol or diethyl ether) and cool in an ice bath.

-

Precipitation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the white solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield this compound.

Expected Yield and Enantiomeric Excess:

While specific yields and enantiomeric excess (ee) can vary depending on the exact reaction conditions, this method is expected to produce the product in good yield with high enantiomeric purity, typically >98% ee.

Chiral Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or Lux series)

Mobile Phase Preparation:

-

A typical mobile phase for the separation of chiral amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to improve peak shape. A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H or a similar polysaccharide-based column.

-

Mobile Phase: Isocratic elution with a pre-determined mixture of hexane/isopropanol/diethylamine.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development

This compound is a key starting material for the synthesis of several important classes of pharmaceuticals, most notably beta-blockers and certain antibiotics.[2]

Synthesis of (R)-Propranolol

(R)-Propranolol is a beta-adrenergic receptor antagonist. The synthesis of the (R)-enantiomer can be achieved starting from this compound.

Experimental Workflow for the Synthesis of (R)-Propranolol:

Role in the Drug Discovery Pipeline

Chiral building blocks like this compound are introduced early in the drug discovery process, typically during the lead optimization phase.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its ready availability from (R)-epichlorohydrin and its utility in constructing key structural motifs in drug molecules make it an important tool for medicinal chemists and drug development professionals. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chiral intermediate.

References

The Role of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a pivotal chiral building block in asymmetric synthesis, prized for its trifunctional nature which allows for the stereocontrolled introduction of a C3 fragment in the synthesis of complex molecules. This guide provides an in-depth analysis of its synthesis, properties, and application, with a focus on its role as a precursor to chiral oxazolidinones, a core scaffold in several pharmaceuticals.

Introduction: A Versatile Chiral Precursor

(R)-1-Amino-3-chloropropan-2-ol is a chiral amino alcohol containing a primary amine, a secondary alcohol, and a primary chloride, all attached to a propane backbone. The stereocenter at the C2 position is crucial, as the specific (R) or (S) configuration dictates the stereochemistry of the final product. Its hydrochloride salt is the common commercially available and stable form. The primary application of this chiral building block lies in the pharmaceutical industry, where it serves as a key intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The choice between the (R)- and (S)-enantiomer is critical for the desired biological activity of the target molecule. While the (S)-enantiomer is famously used in the synthesis of the antibiotic Linezolid, the (R)-enantiomer is a precursor for other important pharmaceuticals, such as the anticoagulant Rivaroxaban.

Synthesis of Enantiomerically Pure this compound

The industrial-scale production of enantiomerically pure this compound primarily relies on two strategies: the chiral resolution of a racemic mixture or, more commonly, the stereospecific synthesis from a chiral precursor.

Synthesis from (R)-Epichlorohydrin

The most direct and widely used method for synthesizing the (R)-enantiomer is the ring-opening of (R)-epichlorohydrin. This method preserves the stereochemistry of the starting material. The epoxide ring is opened by a nitrogen nucleophile, followed by the formation of the hydrochloride salt.

A general workflow for this synthesis is depicted below:

Caption: Synthetic pathway from (R)-epichlorohydrin.

Experimental Protocol: Synthesis of this compound via an Azide Intermediate

This protocol is adapted from established methods for the synthesis of similar chiral amino alcohols.

Step 1: Synthesis of (R)-1-Azido-3-chloropropan-2-ol

-

To a stirred solution of sodium azide (NaN₃) in a solvent mixture like ethanol/water, (R)-epichlorohydrin is added dropwise at a controlled temperature (e.g., 50-60 °C).

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC or GC.

-

After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-1-azido-3-chloropropan-2-ol.

Step 2: Reduction of (R)-1-Azido-3-chloropropan-2-ol

-

The crude azide from the previous step is dissolved in a suitable solvent such as methanol or ethanol.

-

A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the azide is fully reduced to the amine.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the free amine, (R)-1-amino-3-chloropropan-2-ol.

Step 3: Formation of the Hydrochloride Salt

-

The crude amine is dissolved in a suitable solvent like isopropanol or diethyl ether.

-

A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

| Step | Reactants | Key Conditions | Typical Yield | Enantiomeric Excess (ee) |

| Azide Formation | (R)-Epichlorohydrin, Sodium Azide | Ethanol/Water, 50-60 °C | >90% | >99% |

| Azide Reduction | (R)-1-Azido-3-chloropropan-2-ol, H₂/Pd-C | Methanol, Room Temperature, H₂ atmosphere | >95% | >99% |

| Hydrochloride Formation | (R)-1-Amino-3-chloropropan-2-ol, HCl | Isopropanol or Ether, 0 °C to Room Temperature | Quantitative | >99% |

Chiral Resolution

An alternative, though often less efficient method, is the resolution of racemic 1-amino-3-chloropropan-2-ol. This involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Application in the Asymmetric Synthesis of Oxazolidinones

This compound is a key precursor for the synthesis of the oxazolidinone ring system, a privileged scaffold in medicinal chemistry. The synthesis of the anticoagulant Rivaroxaban's oxazolidinone core serves as an excellent example of the application of (R)-configured C3 chiral building blocks derived from (R)-epichlorohydrin.

The general strategy involves the cyclization of an N-aryl carbamate with the chiral amino alcohol derivative.

Caption: General workflow for oxazolidinone synthesis.

Experimental Protocol: Representative Synthesis of an N-Aryl Oxazolidinone Core

This protocol outlines the key steps for constructing the oxazolidinone ring and attaching the aryl moiety, as seen in the synthesis of Rivaroxaban.

Step 1: Formation of the Oxazolidinone Ring

-

The free amine of (R)-1-amino-3-chloropropan-2-ol is first protected, for example, as a carbamate.

-

The protected intermediate is then cyclized. In a common route for Rivaroxaban, (R)-epichlorohydrin is reacted with an isocyanate in the presence of a catalyst to directly form the (R)-5-(chloromethyl)oxazolidin-2-one intermediate.

-

Alternatively, the amino alcohol can be reacted with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) to form the oxazolidinone ring.

Step 2: N-Arylation

-

The (R)-5-(chloromethyl)oxazolidin-2-one intermediate is coupled with the desired aryl amine (e.g., 4-(4-aminophenyl)morpholin-3-one for Rivaroxaban synthesis).

-

This coupling is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base (e.g., potassium carbonate or sodium hydride).

-

The reaction mixture is heated to drive the reaction to completion.

-

Workup and purification by crystallization or chromatography yield the N-aryl oxazolidinone product.

| Step | Reactants | Key Conditions | Typical Yield |

| Cyclization | (R)-Epichlorohydrin, Isocyanate or (R)-amino alcohol derivative, Phosgene equivalent | Lewis acid catalyst or Base, Aprotic solvent | 70-85% |

| N-Arylation | (R)-5-(chloromethyl)oxazolidin-2-one, Aryl amine, Base | DMF or DMSO, Elevated temperature (e.g., 80-120 °C) | 75-90% |

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation from (R)-epichlorohydrin allows for the reliable introduction of a key stereocenter into complex molecules. Its primary role as a precursor to enantiomerically pure oxazolidinones underscores its importance in the pharmaceutical industry for the synthesis of drugs like the anticoagulant Rivaroxaban. The detailed protocols and synthetic strategies outlined in this guide highlight its utility for researchers, scientists, and professionals in drug development.

References

Navigating the Physicochemical Landscape of (R)-1-Amino-3-chloropropan-2-ol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for process optimization, formulation development, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and the compound's role in synthetic pathways.

Comparative Solubility Data

To provide context, the following table summarizes the solubility of structurally similar aminopropanol derivatives. It is important to note that these compounds, while related, will exhibit different solubility profiles due to variations in their functional groups and stereochemistry.

| Compound | Solvent | Solubility | Temperature (°C) |

| 3-Aminopropanol | Water | Miscible | 20 |

| 1-Amino-2-propanol | Water | Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established methods for determining the solubility of amine hydrochlorides and other pharmaceutical intermediates.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, DMSO)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the containers in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature. The results are typically expressed in units of grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Role in Pharmaceutical Synthesis: A Workflow Perspective

The enantiomer of the target compound, (S)-1-Amino-3-chloropropan-2-ol hydrochloride, is a critical intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. Understanding this synthetic pathway highlights the importance of such chiral building blocks in modern drug development.

Caption: Synthetic pathway of Linezolid from (S)-Epichlorohydrin.

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound, as detailed in the experimental protocol section.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary framework for its empirical determination. The detailed experimental protocol and the contextual information on its synthetic applications are intended to empower researchers and drug development professionals in their work with this important chiral intermediate. Accurate solubility data is a cornerstone of efficient and effective pharmaceutical development, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

Spectroscopic Profile of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for (R)-1-Amino-3-chloropropan-2-ol hydrochloride (CAS Number: 34839-14-0). The information is intended to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the characterization and utilization of this chiral building block.